Octyl 9,10-epoxystearate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

octyl 8-(3-octyloxiran-2-yl)octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50O3/c1-3-5-7-9-12-16-20-24-25(29-24)21-17-13-11-14-18-22-26(27)28-23-19-15-10-8-6-4-2/h24-25H,3-23H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIBARIGPBPUBHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1C(O1)CCCCCCCC(=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50861724 | |

| Record name | 2-Oxiraneoctanoic acid, 3-octyl-, octyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Flash Point |

422 °F OC | |

| Record name | OXIRANEOCTANOIC ACID, 3-OCTYL-, OCTYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5375 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

106-84-3 | |

| Record name | Octyl epoxystearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxiraneoctanoic acid, 3-octyl-, octyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxiraneoctanoic acid, 3-octyl-, octyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Oxiraneoctanoic acid, 3-octyl-, octyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl 3-octyloxiran-2-octanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXIRANEOCTANOIC ACID, 3-OCTYL-, OCTYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5375 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Octyl 9,10-Epoxystearate: Chemical Properties, Synthesis, and Applications

Abstract

Octyl 9,10-epoxystearate is a versatile organic compound derived from oleic acid, a common fatty acid. It is characterized by a long aliphatic chain, an octyl ester group, and a critical epoxide ring located at the 9th and 10th carbon positions.[1] This unique structure imparts a combination of properties that make it a valuable component in various industrial applications, most notably as a plasticizer and thermal stabilizer for polymers like polyvinyl chloride (PVC).[2][3] This guide provides a comprehensive technical overview of its chemical structure, synthesis, physicochemical properties, and mechanisms of action. It further details analytical characterization techniques and example experimental protocols to provide a practical resource for scientific and research professionals.

Introduction

Epoxidized fatty acid esters represent a class of bio-based chemicals that are gaining prominence as sustainable alternatives to petroleum-derived additives. This compound, also known as octyl oleate epoxide, falls within this category.[4] It is synthesized from renewable resources, primarily vegetable oils rich in oleic acid. The molecule's key feature is the oxirane or epoxide ring, a strained three-membered ring containing an oxygen atom.[1] This functional group is highly reactive and is central to the compound's utility as an acid scavenger and stabilizer.[5] While its primary role has been in the polymer industry, its structural similarity to endogenous epoxy fatty acids, which are metabolites of cytochrome P450 (CYP) pathways, suggests areas for exploration in biochemical and metabolic research.[1][6]

Chemical Structure and Synthesis

Molecular Structure

This compound consists of an 18-carbon stearate backbone where the double bond originally present in its oleate precursor has been converted into an epoxide ring.[1] An octyl group is attached via an ester linkage to the carboxyl end of the fatty acid chain. The IUPAC name is octyl 8-(3-octyloxiran-2-yl)octanoate.[1] The presence of the long, non-polar hydrocarbon chains contributes to its hydrophobicity and compatibility with polymer matrices, while the polar ester and epoxide groups provide functionality.[1][7]

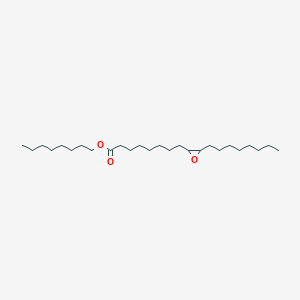

Caption: Chemical structure of this compound.

Synthesis Pathway

The industrial synthesis of this compound is a two-step process starting from a source of oleic acid, such as high-oleic sunflower oil.[8]

-

Esterification: Oleic acid is first esterified with octanol to produce octyl oleate. This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product.

-

Epoxidation: The double bond in the octyl oleate molecule is then epoxidized. A common and efficient method is the in situ performic or peracetic acid process, where hydrogen peroxide is reacted with a carboxylic acid (like formic or acetic acid) to form a peroxy acid.[8] This peroxy acid then transfers an oxygen atom to the double bond, forming the epoxide ring with high selectivity.[1]

Caption: Two-step synthesis of this compound.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are critical for its application and handling. Key data are summarized below.

| Property | Value | Source |

| CAS Number | 106-84-3 | [1][9] |

| Molecular Formula | C₂₆H₅₀O₃ | [1][4][10] |

| Molecular Weight | 410.7 g/mol | [1][10] |

| Appearance | Colorless to pale yellow liquid | [9] |

| Density | 0.89 g/cm³ | [4] |

| Melting Point | -14 °C | [4] |

| Boiling Point | 240 °C at 2 Torr | [4] |

| Flash Point | 217 °C (422 °F) | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents | [7] |

| Topological Polar Surface Area | 43.4 Ų | [10] |

Spectroscopic Characterization

Analytical techniques are essential for confirming the structure and purity of the synthesized product.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The successful epoxidation can be confirmed by the disappearance of the C=C stretching vibration band (around 1650 cm⁻¹) of the oleate precursor and the appearance of characteristic epoxide ring vibration bands, typically around 820-840 cm⁻¹.[11] The strong C=O stretching band of the ester group is expected around 1740 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons on the epoxide ring (–CH-O-CH–) typically appear as a multiplet in the range of 2.8-3.1 ppm. The disappearance of the olefinic proton signals from the precursor (around 5.4 ppm) is a key indicator of complete reaction. The triplet corresponding to the –O–CH₂– protons of the octyl ester group is found around 4.1 ppm.

-

¹³C NMR: The carbons of the epoxide ring typically resonate in the 55-60 ppm range.

-

-

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern, confirming the identity of the compound.[12] The molecular ion peak [M]⁺ at m/z 410.7 would be expected, along with characteristic fragmentation patterns.

Applications and Mechanism of Action

Primary Application: PVC Plasticizer and Stabilizer

The predominant use of this compound is as a secondary plasticizer and co-stabilizer for PVC.[9]

-

Plasticization: The long aliphatic chains of the molecule intersperse between PVC polymer chains, disrupting chain-to-chain interactions. This increases the free volume and flexibility of the polymer, lowering its glass transition temperature (Tg) and making the final product less brittle.[2][11]

-

Thermal Stabilization: During processing or exposure to heat and UV light, PVC can degrade, releasing hydrochloric acid (HCl).[5] This initiates an autocatalytic "unzipping" degradation process. The epoxide ring in this compound is a highly effective HCl scavenger.[2][5] The ring undergoes nucleophilic attack by the chloride ion, opening the ring to form a stable chlorohydrin derivative. This reaction neutralizes the acid and halts the degradation cascade, thereby enhancing the thermal stability of the PVC product.[5]

Caption: Mechanism of PVC stabilization by acid scavenging.

Other Industrial and Potential Research Applications

-

Cosmetics: It can be used as an emollient and skin-conditioning agent in personal care products due to its ability to form a protective barrier and reduce water loss.[1]

-

Coatings and Adhesives: It enhances film-forming properties, adhesion, and flexibility in various formulations.[9]

-

Biochemical Research: Structurally related epoxy fatty acids are known signaling molecules in biological systems.[6] While the octyl ester differs from the free acid found in vivo, it could serve as a useful tool compound or a starting point for the synthesis of more complex biological probes.

Example Experimental Protocol: Synthesis

This protocol describes a lab-scale synthesis of this compound. (Note: This is a representative procedure and should be adapted and performed with appropriate safety precautions by qualified personnel.)

Objective: To synthesize this compound from octyl oleate.

Materials:

-

Octyl oleate (1 equivalent)

-

Formic acid (0.5 equivalents)

-

Hydrogen peroxide (30% solution, 1.5 equivalents)

-

Toluene (solvent)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, condenser, addition funnel, magnetic stirrer, heating mantle, separatory funnel

Procedure:

-

Setup: Charge the round-bottom flask with octyl oleate and toluene. Begin stirring.

-

Catalyst Addition: Add formic acid to the flask. Heat the mixture to 50-60°C.

-

Rationale: Formic acid acts as the catalyst to form performic acid in situ, the active epoxidizing agent. The temperature is raised to ensure a reasonable reaction rate without excessive decomposition of the hydrogen peroxide.

-

-

Epoxidation: Add the hydrogen peroxide solution dropwise via the addition funnel over 1-2 hours, maintaining the temperature.

-

Rationale: Slow, controlled addition is critical to manage the exothermic reaction and prevent dangerous temperature spikes.

-

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for FTIR analysis to observe the disappearance of the C=C bond. Continue stirring for 4-6 hours or until the reaction is complete.

-

Workup: Cool the reaction mixture to room temperature. Transfer to a separatory funnel.

-

Washing: Wash the organic layer sequentially with:

-

Water (to remove excess formic acid and H₂O₂).

-

Saturated sodium bicarbonate solution (to neutralize any remaining acid).

-

Brine (to break up any emulsions and begin drying the organic layer).

-

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (toluene) under reduced pressure using a rotary evaporator.

-

Validation: The resulting oil should be analyzed by NMR and FTIR to confirm the structure and assess purity.

Safety and Handling

This compound is generally considered to have low toxicity, similar to other epoxidized vegetable oils.[13] However, standard laboratory safety practices should be followed. It is a combustible liquid. Users should consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal information.

Conclusion

This compound is a high-value, bio-based chemical with a well-established role in the polymer industry. Its efficacy as a plasticizer and HCl scavenger stems directly from its unique molecular structure, which combines long aliphatic chains with a reactive epoxide ring. The synthesis is straightforward, utilizing renewable feedstocks. While its primary application is industrial, its structural relationship to biologically relevant molecules presents opportunities for further investigation in the fields of biochemistry and drug development. This guide provides a foundational technical understanding for scientists and researchers working with or exploring the potential of this versatile compound.

References

-

Octyl epoxy stearate | C26H50O3 | CID 129867030. PubChem, National Institutes of Health. [Link]

-

Synthesis and Properties of a Novel Environmental Epoxidized Glycidyl Ester of Ricinoleic Acetic Ester Plasticizer for Poly(vinyl chloride). MDPI. [Link]

-

Epoxidized Esters of Palm Kernel Oil as an Effective Plasticizer for PVC: A Study of Mechanical Properties and Effect of Processing Conditions. ResearchGate. [Link]

-

Optimization of the curing conditions of PVC plastisols based on the use of an epoxidized fatty acid ester plasticizer. ResearchGate. [Link]

-

Preparation of Epoxy Fatty Acid Methyl Ester Plasticizer for PVC From Illegal Cooking Oil. China Plastics. [Link]

- Esterified fatty acids for PVC plasticization.

-

9,10-Epoxystearic acid | C18H34O3 | CID 15868. PubChem, National Institutes of Health. [Link]

-

9,10-Epoxystearate | C18H33O3- | CID 19746553. PubChem, National Institutes of Health. [Link]

-

Determination of 9,10-epoxystearate ester in intravenous solutions stored in poly(vinyl chloride) bags, using gas chromatography-single-ion monitoring mass spectrometry. PubMed. [Link]

-

Catalytic Synthesis of Methyl 9,10-dihydroxystearate from Technical Feedstocks in Continuous Flow via Epoxidation and Hydrolysis. Wiley Online Library. [Link]

-

Showing NP-Card for 9r,10s-epoxy-stearic acid (NP0210756). NP-MRD. [Link]

- Synthesis of octyl esters and alcohols.

-

Butyl 9,10-epoxystearate | C22H42O3 | CID 7830. PubChem, National Institutes of Health. [Link]

Sources

- 1. This compound (106-84-3) for sale [vulcanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. mdpi.com [mdpi.com]

- 6. caymanchem.com [caymanchem.com]

- 7. NP-MRD: Showing NP-Card for 9r,10s-epoxy-stearic acid (NP0210756) [np-mrd.org]

- 8. US8093319B2 - Esterified fatty acids for PVC plasticization - Google Patents [patents.google.com]

- 9. Octyl Epoxy Stearate – Reliable U.S. Supplier [allanchem.com]

- 10. Octyl epoxy stearate | C26H50O3 | CID 129867030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Preparation of Epoxy Fatty Acid Methyl Ester Plasticizer for PVC From Illegal Cooking Oil [plaschina.com.cn]

- 12. Determination of 9,10-epoxystearate ester in intravenous solutions stored in poly(vinyl chloride) bags, using gas chromatography-single-ion monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Butyl 9,10-epoxystearate | C22H42O3 | CID 7830 - PubChem [pubchem.ncbi.nlm.nih.gov]

A-Z Guide to Synthesizing Octyl 9,10-epoxystearate from Oleic Acid

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of octyl 9,10-epoxystearate, a valuable oleochemical derivative, starting from oleic acid. The synthesis is presented as a robust two-part process: the in situ epoxidation of oleic acid to form 9,10-epoxystearic acid, followed by the Fischer-Speier esterification with 1-octanol. This document is intended for researchers, chemists, and process development professionals. It elucidates the underlying chemical mechanisms, provides detailed step-by-step experimental procedures, and outlines rigorous analytical methods for product characterization and quality control. The causality behind critical process parameters is explained to empower users to optimize the synthesis for their specific applications.

Introduction and Strategic Overview

This compound is a derivative of stearic acid that contains an epoxide functional group between the 9th and 10th carbon atoms and an octyl ester at the carboxylic end.[1] This structure imparts unique properties, making it a highly effective bio-based plasticizer and stabilizer for polymers like polyvinyl chloride (PVC), as well as a key intermediate in the synthesis of lubricants and coatings. Its derivation from renewable resources like oleic acid, a major component of vegetable oils, aligns with the growing demand for sustainable and eco-friendly chemical manufacturing.[2][3]

The synthesis strategy detailed herein involves two sequential core reactions:

-

Epoxidation: The carbon-carbon double bond of oleic acid is converted into an oxirane (epoxide) ring. This guide focuses on the in situ generation of performic acid from formic acid and hydrogen peroxide, a method chosen for its efficiency and safety over handling pre-formed peracids.[2][3]

-

Esterification: The carboxylic acid group of the resulting 9,10-epoxystearic acid is then esterified with 1-octanol using an acid catalyst to yield the final product.

This two-step approach allows for controlled reaction conditions and straightforward purification at each stage, leading to a high-purity final product.

Process Chemistry and Mechanistic Insights

A thorough understanding of the reaction mechanisms is critical for troubleshooting and optimization.

Part I: Epoxidation via In Situ Performic Acid

The epoxidation of oleic acid is achieved using performic acid (HCOOOH), which is generated in situ from the reaction between formic acid (HCOOH) and hydrogen peroxide (H₂O₂).[2][4]

-

Causality: Formic acid is selected as the "oxygen carrier" because it reacts with hydrogen peroxide to form a peroxy acid, which is a potent electrophilic oxidizing agent capable of attacking the nucleophilic C=C double bond.[3] This in situ approach is inherently safer as it avoids the accumulation of potentially unstable concentrated peroxy acids.

The mechanism proceeds via the Prilezhaev reaction, a well-established pathway for alkene epoxidation. The peroxy acid transfers an oxygen atom to the double bond in a concerted fashion, forming the epoxide ring.

Part II: Fischer-Speier Esterification

The second stage is the classic Fischer-Speier esterification, an acid-catalyzed equilibrium reaction between the 9,10-epoxystearic acid and 1-octanol.[5][6]

-

Causality: An acid catalyst, typically sulfuric acid (H₂SO₄), is essential to protonate the carbonyl oxygen of the carboxylic acid.[7] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic oxygen of the 1-octanol. The reaction is reversible, and to drive the equilibrium toward the ester product, it is crucial to either use an excess of one reactant (typically the alcohol) or actively remove the water byproduct as it forms.[8][9]

Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Hydrogen peroxide (30-50%) is a strong oxidizer. Formic acid and sulfuric acid are highly corrosive. All procedures should be conducted in a well-ventilated fume hood.

Part I: Synthesis of 9,10-Epoxystearic Acid

Materials & Reagents:

-

Oleic Acid (technical grade, ~90%)

-

Formic Acid (95-98%)

-

Hydrogen Peroxide (30% or 50% w/w solution)

-

Toluene (optional solvent)

-

Magnesium Sulfate (anhydrous)

-

Deionized Water

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating plate

-

Thermometer

-

Separatory funnel

Procedure:

-

Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and thermometer. Place it in a water or oil bath on the magnetic stirrer.

-

Charging Reactants: To the flask, add oleic acid and formic acid. A typical molar ratio is 2.5 moles of formic acid per mole of oleic acid unsaturation.[2] Begin stirring to ensure the mixture is homogenous.

-

Initiating Reaction: Heat the mixture to the desired reaction temperature, typically between 50-75°C.[2][10] A moderate temperature is crucial; excessively high temperatures can lead to the degradation of the formed oxirane ring through hydrolysis or alcoholysis.[2]

-

Addition of Oxidant: Once the temperature is stable, add the hydrogen peroxide solution dropwise via the dropping funnel over 30-60 minutes. A molar ratio of 1.0-1.5 moles of H₂O₂ per mole of oleic acid is recommended.[2][10] The slow addition is critical to control the exothermic reaction and maintain a stable temperature.

-

Reaction Monitoring: After the addition is complete, allow the reaction to proceed with vigorous stirring for 2-4 hours at the set temperature. The progress can be monitored by periodically taking aliquots and determining the oxirane oxygen content (see Section 5).

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel. If the mixture is too viscous, dilute with toluene.

-

Wash the organic phase sequentially with deionized water (3 times) to remove residual formic acid, hydrogen peroxide, and other water-soluble impurities.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent (if used) under reduced pressure using a rotary evaporator to yield 9,10-epoxystearic acid as a pale yellow, waxy solid or viscous oil.[11]

-

Part II: Synthesis of this compound

Materials & Reagents:

-

9,10-Epoxystearic Acid (from Part I)

-

1-Octanol

-

Sulfuric Acid (concentrated, 98%)

-

Toluene

-

Saturated Sodium Bicarbonate solution

-

Deionized Water

-

Magnesium Sulfate (anhydrous)

Equipment:

-

Round-bottom flask equipped with a Dean-Stark trap and reflux condenser

-

Magnetic stirrer with heating plate

-

Thermometer

-

Separatory funnel

Procedure:

-

Setup: Assemble the flask with the Dean-Stark trap and reflux condenser. The trap will be used to azeotropically remove the water byproduct, driving the reaction to completion.

-

Charging Reactants: To the flask, add the 9,10-epoxystearic acid, 1-octanol, and toluene. Use a slight excess of 1-octanol (e.g., 1.2-1.5 molar equivalents). Toluene serves as the azeotroping solvent.

-

Catalyst Addition: Slowly and carefully add the catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the epoxystearic acid) to the stirring mixture.

-

Reaction: Heat the mixture to reflux (typically 110-120°C). Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected, indicating the reaction is complete (typically 2-5 hours).

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with deionized water until the washings are neutral (pH ~7).

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Filter and remove the toluene and excess 1-octanol under reduced pressure to yield the final product, this compound. Further purification can be achieved by vacuum distillation if required.

-

Data Presentation and Visualization

Summary of Key Reaction Parameters

| Parameter | Part I: Epoxidation | Part II: Esterification | Rationale |

| Key Reagents | Oleic Acid, H₂O₂, Formic Acid | 9,10-Epoxystearic Acid, 1-Octanol | Primary reactants for each transformation. |

| Catalyst | Autocatalytic (Formic Acid) | Sulfuric Acid (H₂SO₄) | Formic acid acts as an oxygen carrier; H₂SO₄ protonates the carbonyl for nucleophilic attack.[2][7] |

| Molar Ratios | H₂O₂/Oleic Acid: 1.0-1.5HCOOH/Oleic Acid: 2.5 | 1-Octanol/Epoxy Acid: 1.2-1.5 | Ensures complete conversion and drives equilibrium.[2][10] |

| Temperature | 50 - 75 °C | 110 - 120 °C (Reflux) | Balances reaction rate against thermal degradation of the epoxide ring.[2][12] |

| Reaction Time | 2 - 4 hours | 2 - 5 hours | Time required for completion, monitored by analysis. |

| Expected Yield | >85% | >90% | Typical yields under optimized conditions.[3][13] |

Process Flow Diagram

Caption: Overall workflow for the two-part synthesis of this compound.

Chemical Reaction Pathway

Caption: Simplified reaction pathways for epoxidation and esterification steps.

Product Characterization and Quality Control

Rigorous analytical validation is essential to confirm the identity and purity of the intermediate and final products.

A. Determination of Oxirane Oxygen Content (OOC)

This titration is the primary method for quantifying the conversion of double bonds to epoxide rings.[14] It is performed after the epoxidation step and is crucial for calculating the reaction's success.

-

Principle: The sample is dissolved in a suitable solvent (e.g., glacial acetic acid) and titrated with a standardized solution of hydrogen bromide (HBr) in acetic acid. The HBr quantitatively opens the oxirane ring.[15][16] A crystal violet indicator provides a distinct color change at the endpoint.[17]

-

Procedure (AOCS Official Method Cd 9-57):

-

Accurately weigh 0.3-0.5 g of the epoxidized sample into a 100 mL conical flask.

-

Dissolve the sample in 10-15 mL of glacial acetic acid.

-

Add 5-6 drops of crystal violet indicator solution.

-

Titrate with standardized 0.1 N HBr in acetic acid until the color changes from blue/purple to a stable green.[17]

-

-

Calculation: Oxirane Oxygen (%) = (1.60 * N * V) / W Where:

-

N = Normality of the HBr solution

-

V = Volume of HBr solution used (mL)

-

W = Weight of the sample (g)

-

-

Relative Conversion to Oxirane (RCO): The experimental OOC is compared to the theoretical maximum OOC (calculated from the initial iodine value of the oleic acid) to determine the conversion efficiency.[14][18] RCO (%) = (OOC_experimental / OOC_theoretical) * 100

B. Spectroscopic Characterization

| Technique | Expected Result for this compound | Purpose |

| FTIR Spectroscopy | Characteristic Peaks: - ~825 cm⁻¹: C-O-C symmetric stretch of the oxirane ring.[19]- ~1735 cm⁻¹: C=O stretch of the ester group.[19]- ~1170 cm⁻¹: C-O stretch of the ester group.[19]- Absence of Broad Peak ~3000-3500 cm⁻¹: Confirms consumption of the carboxylic acid -OH group.[20] | Confirms the presence of the key functional groups (epoxide and ester) and the absence of the starting carboxylic acid. |

| ¹H NMR Spectroscopy | Characteristic Signals: - ~2.9-3.1 ppm: Protons attached to the oxirane ring carbons (-CH-O-CH-).[19][21]- ~4.0 ppm (triplet): Protons on the carbon adjacent to the ester oxygen (-O-CH₂-).- ~2.2 ppm (triplet): Protons on the carbon alpha to the ester carbonyl (-CH₂-C=O).- ~0.9 ppm (triplet): Terminal methyl group protons. | Provides definitive structural confirmation and allows for purity assessment by integrating key proton signals.[21][22] |

| ¹³C NMR Spectroscopy | Characteristic Signals: - ~55-60 ppm: Carbons of the oxirane ring.[19]- ~174 ppm: Carbonyl carbon of the ester. | Complements ¹H NMR for unambiguous structural elucidation. |

References

-

AOCS. (n.d.). Oxirane Oxygen in Epoxidized Materials. AOCS Methods Home. Retrieved from [Link]

-

ResearchGate. (2023). Experiment vs simulation of epoxidation process using formic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic epoxidation of oleic acid through in situ hydrolysis for biopolyol formation. Retrieved from [Link]

-

Chemicals Learning. (n.d.). Determination of Oxirane Oxygen Content Percentage. Retrieved from [Link]

-

UiTM Institutional Repository. (2021). Production of epoxidized palm oil derived oleic acid by using peracid mechanism. Retrieved from [Link]

-

ResearchGate. (2019). Selective Epoxidation of Crude Oleic Acid-Palm Oil with in situ Generated Performic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR and FTIR of the pure epoxidized fatty acid methyl esters. Retrieved from [Link]

-

AIP Publishing. (n.d.). Epoxidation of Oleic Acid from Vegetable Oil by Peracid Mechanism. Retrieved from [Link]

-

Journal of Engineering Science and Technology. (2019). Physicochemical, structural and mechanical evaluation of bio-based epoxidized jatropha oil blended with amine-cured epoxy resin as new hybrid matrix. Retrieved from [Link]

-

Scribd. (n.d.). Determination of Oxirane Oxygen. Retrieved from [Link]

-

UCL Discovery. (n.d.). Strategies for synthesis of epoxy resins from oleic acid derived from food wastes. Retrieved from [Link]

-

Scientific & Academic Publishing. (2021). Determination of the Number of Epoxides Groups by FTIR-HATR and Its Correlation with 1 H NMR, in Epoxidized Linseed Oil. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation and Characteristic of 9, 10-Epoxyoleic Acid α-Hydroxy Ester Derivatives as Biolubricant Base Oil. Retrieved from [Link]

-

ResearchGate. (n.d.). Epoxide yield determination of oils and fatty acid methyl esters using 1H NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). IR, ¹H, and ¹³C NMR characterization of esters, epoxides, and α-hydroxy ethers. Retrieved from [Link]

-

SynArchive. (n.d.). Fischer-Speier Esterification. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

PubChem. (n.d.). 9,10-Epoxystearic acid. Retrieved from [Link]

-

The Marine Lipids Lab. (2016). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. Retrieved from [Link]

- Google Patents. (n.d.). US3534088A - Synthesis of octyl esters and alcohols.

-

Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

-

University of Calgary. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]

Sources

- 1. This compound (106-84-3) for sale [vulcanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Production of epoxidized palm oil derived oleic acid by using peracid mechanism / Pascal Perrin Anaj Jites and Mohammad Jumain Jalil - UiTM Institutional Repository [ir.uitm.edu.my]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. athabascau.ca [athabascau.ca]

- 10. researchgate.net [researchgate.net]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. pubs.aip.org [pubs.aip.org]

- 13. researchgate.net [researchgate.net]

- 14. jestec.taylors.edu.my [jestec.taylors.edu.my]

- 15. Oxirane Oxygen in Epoxidized Materials [library.aocs.org]

- 16. scribd.com [scribd.com]

- 17. Determination of Oxirane Oxygen Content Percentage [chemicalslearning.com]

- 18. rsc.org [rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. article.sapub.org [article.sapub.org]

- 21. researchgate.net [researchgate.net]

- 22. marinelipids.ca [marinelipids.ca]

An In-Depth Technical Guide to the Physicochemical Properties of Octyl 9,10-epoxystearate (CAS 106-84-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of Octyl 9,10-epoxystearate

This compound (CAS No. 106-84-3), a derivative of oleic acid, is a multifunctional molecule with significant potential across various scientific and industrial domains. Its unique structure, featuring a reactive epoxide ring within a long aliphatic chain, imparts a desirable combination of lipophilicity and chemical reactivity. This guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical characterization, and emerging applications, with a particular focus on its relevance to the fields of drug development and materials science.

Initially, a point of clarification is crucial. The CAS number 106-84-3 has been definitively identified with this compound, also known by its IUPAC name octyl 8-(3-octyloxiran-2-yl)octanoate. This disambiguation is vital for accurate scientific communication and research.

Physicochemical Data at a Glance

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its effective application. The key data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 106-84-3 | [1] |

| Molecular Formula | C₂₆H₅₀O₃ | [1] |

| Molecular Weight | 410.67 g/mol | [2] |

| IUPAC Name | octyl 8-(3-octyloxiran-2-yl)octanoate | [1] |

| Synonyms | Octyl epoxystearate, N-OCTYL EPOXYSTEARATE, 3-octyl-oxiraneoctanoicacioctylester, 9,10-epoxy-octadecanoicacioctylester | [3] |

| Physical State | Liquid | [1] |

| Melting Point | -14 °C | [3] |

| Boiling Point | 482 °C at 760 mmHg; 240 °C at 2 Torr | [3] |

| Density | 0.906 g/cm³ | [3] |

| Flash Point | 180.8 °C (closed cup) | [3] |

| Vapor Pressure | 1.9E-09 mmHg at 25°C | [3] |

Synthesis and Manufacturing: From Oleic Acid to Epoxide

The primary route for synthesizing this compound involves a two-step process starting from the readily available oleic acid. This pathway is both well-established and adaptable, allowing for variations in catalysts and reaction conditions to optimize yield and purity.

Logical Workflow for Synthesis

Caption: General synthesis workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Esterification of Oleic Acid to Octyl Oleate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine oleic acid and a molar excess of octanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reaction Conditions: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or by measuring the amount of water produced.

-

Work-up and Purification: After completion, cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution). Extract the octyl oleate with a suitable organic solvent (e.g., diethyl ether or hexane). Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to obtain crude octyl oleate. Further purification can be achieved by vacuum distillation.

Step 2: Epoxidation of Octyl Oleate

The epoxidation of the double bond in octyl oleate is the critical step in forming the oxirane ring. Several methods can be employed, with the choice often depending on the desired scale, safety considerations, and environmental impact.

-

Method A: In Situ Peroxy Acid Formation

-

Reaction Setup: Dissolve octyl oleate in a suitable solvent like toluene or hexane in a reaction vessel.

-

Reagent Addition: Add formic acid followed by the slow, dropwise addition of hydrogen peroxide while maintaining the temperature between 40-60°C. The in situ formation of performic acid will act as the epoxidizing agent.

-

Reaction Monitoring: Monitor the reaction progress by determining the iodine value or by spectroscopic methods to confirm the disappearance of the double bond.

-

Work-up and Purification: Upon completion, wash the organic layer with sodium sulfite solution to decompose excess peroxide, followed by washes with sodium bicarbonate solution and water. Dry the organic phase and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

-

Method B: Using Pre-formed Peroxy Acids

-

Reagent: A common and effective, though more hazardous, epoxidizing agent is meta-chloroperoxybenzoic acid (m-CPBA).

-

Procedure: Dissolve octyl oleate in a chlorinated solvent such as dichloromethane. Add m-CPBA portion-wise at a controlled temperature (often 0°C to room temperature).

-

Work-up: After the reaction is complete, the by-product, m-chlorobenzoic acid, can be removed by washing with a basic solution. Subsequent purification steps are similar to Method A.

-

Analytical Characterization and Quality Control

Ensuring the purity and structural integrity of this compound is essential for its application, particularly in sensitive areas like drug development. A combination of spectroscopic and chromatographic techniques provides a comprehensive analytical profile.

Analytical Workflow

Caption: A typical analytical workflow for the quality control of this compound.

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR is a rapid and powerful technique for confirming the presence of key functional groups. In the spectrum of this compound, the following characteristic absorption bands are expected:

-

C-H stretching (alkane): ~2850-2960 cm⁻¹

-

C=O stretching (ester): ~1740 cm⁻¹

-

C-O-C stretching (epoxide ring): A characteristic band around 820-950 cm⁻¹ is indicative of the oxirane ring. The disappearance of the C=C stretching band from the starting material (octyl oleate) at ~1650 cm⁻¹ confirms the completion of the epoxidation reaction.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR provides detailed structural information and is invaluable for unambiguous characterization.

-

¹H NMR: The protons on the epoxide ring are expected to appear as a multiplet in the range of δ 2.8-3.1 ppm. The protons of the octyl ester chain and the stearate backbone will resonate in the upfield region (δ 0.8-2.3 ppm).

-

¹³C NMR: The carbon atoms of the epoxide ring typically resonate in the range of δ 55-60 ppm. The carbonyl carbon of the ester group will be observed further downfield, around δ 174 ppm.

3. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is the gold standard for assessing the purity of volatile and semi-volatile compounds. It can effectively separate this compound from any remaining starting materials or by-products. The mass spectrum will show a molecular ion peak (or fragments corresponding to it) that confirms the molecular weight of the compound. For instance, the mass spectrum of the related cis-9,10-epoxystearic acid shows a top peak at m/z 155.[4]

Applications in Drug Development and Beyond

The unique chemical structure of this compound opens up a range of potential applications, particularly in the pharmaceutical and biomedical fields.

Potential Roles in Drug Delivery

Epoxidized fatty acids and their esters are being explored for their potential in advanced drug delivery systems. Their amphiphilic nature allows them to be incorporated into lipid-based formulations such as liposomes and solid lipid nanoparticles.[5][6]

-

Controlled Release Formulations: The long alkyl chain of this compound can modulate the release of encapsulated drugs from lipid-based carriers. By altering the fluidity and permeability of the lipid bilayer, it can contribute to a more sustained release profile.[7]

-

Enhanced Biocompatibility and Stability: As derivatives of naturally occurring fatty acids, these compounds are expected to exhibit good biocompatibility. The epoxide group can also be a site for further chemical modification, allowing for the attachment of targeting ligands or polymers to improve the stability and circulation time of drug carriers.

Other Industrial Applications

Beyond the pharmaceutical sector, this compound is utilized as:

-

A plasticizer and stabilizer for polymers: Particularly for polyvinyl chloride (PVC), where it improves flexibility and thermal stability.

-

An intermediate in chemical synthesis: The reactive epoxide ring can be opened by various nucleophiles to produce a range of valuable derivatives.

Safety and Toxicological Profile

While specific toxicological data for this compound is limited, information on the closely related cis-9,10-epoxystearic acid provides some initial insights. Studies on cis-9,10-epoxystearic acid have shown no significant evidence of carcinogenicity in animal models.[8] However, it is crucial to note that the esterification with octanol may alter the toxicological profile. As with any chemical, appropriate safety precautions, including the use of personal protective equipment, should be taken when handling this compound. A comprehensive safety assessment specific to the octyl ester would be necessary for applications involving direct human contact or administration.

Conclusion: A Versatile Building Block for Innovation

This compound (CAS 106-84-3) is a molecule with a compelling set of physicochemical properties that make it a valuable tool for researchers and developers in diverse fields. Its straightforward synthesis, combined with the reactivity of its epoxide functionality, provides a platform for creating novel materials and drug delivery systems. As research continues to uncover the full potential of epoxidized fatty acid esters, a thorough understanding of their fundamental characteristics, as detailed in this guide, will be essential for driving future innovations.

References

-

Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure. Retrieved from [Link]

-

PubChem. (n.d.). 9,10-Epoxystearic acid, cis-. CID 119250. Retrieved from [Link]

-

Pénzes, T., et al. (2007). In vitro and in vivo evaluation of drug release from semisolid dosage forms. ResearchGate. Retrieved from [Link]

-

Shimadzu. (n.d.). C10G-E095 Analytical Solutions for Analysis of Polymer Additives. Retrieved from [Link]

- Cohen, Y., et al. (2008). Aggregate formation in the intercalation of long-chain fatty acid esters into liposomes. Chemistry and Physics of Lipids, 155(2), 120-125.

- Ulsaker, G. A., & Teien, G. (1984). Determination of 9,10-epoxystearate ester in intravenous solutions stored in poly(vinyl chloride) bags, using gas chromatography-single-ion monitoring mass spectrometry. The Analyst, 109(7), 967-968.

- National Center for Biotechnology Information. (1987). cis-9,10-Epoxystearic acid. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71.

- Wagner, K., et al. (2014). The Role of Long Chain Fatty Acids and Their Epoxide Metabolites in Nociceptive Signaling.

-

PubChem. (n.d.). 9,10-Epoxystearic acid. CID 15868. Retrieved from [Link]

-

PubChem. (n.d.). Octyl epoxy stearate. CID 129867030. Retrieved from [Link]

- Akbarzadeh, A., et al. (2013). Application of Various Types of Liposomes in Drug Delivery Systems. Nanoscale Research Letters, 8(1), 102.

-

PubChem. (n.d.). 9,10-Epoxystearate. CID 19746553. Retrieved from [Link]

- Kranz, H., et al. (2000). In vitro and in vivo drug release from a novel in situ forming drug delivery system. Pharmaceutical Research, 17(12), 1467-1472.

- Chu, I., et al. (1980). Subacute toxicity and mutagenicity of cis-9,10-epoxystearic acid.

- MDPI. (2023). Sterilization Effects on Liposomes with Varying Lipid Chains. Pharmaceutics, 15(1), 123.

-

Organic Syntheses. (n.d.). δ 1(9) -octalone-2. Retrieved from [Link]

- Dissolution Technologies. (2018). In Vitro Release Test Methods for Drug Formulations for Parenteral Applications. Dissolution Technologies, 25(4), 6-13.

-

The Marine Lipids Lab. (2016). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. Retrieved from [Link]

- MDPI. (2021). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. Pharmaceutics, 13(9), 1489.

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Phenanthrene, 9,10-dimethoxy. Retrieved from [Link]

- Roth, M. J., et al. (2013). Comparison of Sequential Drug Release in Vitro and in Vivo. PLoS ONE, 8(9), e74883.

- Wang, Y., et al. (2016). Preparation and Drug Controlled Release of Porous Octyl-Dextran Microspheres. Journal of Biomaterials Science, Polymer Edition, 27(14), 1443-1457.

-

Global Substance Registration System. (n.d.). 9,10-EPOXYSTEARIC ACID. Retrieved from [Link]

-

SpectraBase. (n.d.). Octyl octanoate - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 9,10-Epoxystearic acid, cis-. CID 119250. Retrieved from [Link]

Sources

- 1. This compound (106-84-3) for sale [vulcanchem.com]

- 2. Octyl epoxy stearate | C26H50O3 | CID 129867030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 9,10-Epoxystearic acid, cis- | C18H34O3 | CID 119250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Aggregate formation in the intercalation of long-chain fatty acid esters into liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Application of Various Types of Liposomes in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation and drug controlled release of porous octyl-dextran microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cis-9,10-Epoxystearic acid - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Octyl 9,10-Epoxystearate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl 9,10-epoxystearate, a derivative of stearic acid, is a compound of significant interest across various industrial and research sectors, including its use as a plasticizer and a potential component in drug delivery systems.[1][2] Its molecular structure, featuring a long alkyl chain, an ester group, and a reactive epoxide ring, imparts a unique set of physicochemical properties that govern its behavior in different solvent environments.[2] A thorough understanding of its solubility in a wide array of organic solvents is paramount for its effective formulation, processing, and application.

This technical guide provides a comprehensive overview of the solubility of this compound, delving into the theoretical principles that dictate its solubility, presenting predicted quantitative solubility data, and offering a detailed, field-proven experimental protocol for its determination. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in their work with this versatile compound.

Core Concepts: The Physicochemical Basis of Solubility

The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and solvent molecules. For this compound, its large, nonpolar alkyl chain dominates its molecular character, rendering it a lipophilic, oily substance.[2] The presence of the polar ester and epoxide functional groups, however, introduces the capacity for more specific interactions, such as dipole-dipole forces and weak hydrogen bonding.

The solubility of esters is significantly influenced by their molecular weight and the length of their hydrocarbon chains. As the length of the alkyl chain increases, the nonpolar character of the molecule becomes more pronounced, leading to decreased solubility in polar solvents and increased solubility in nonpolar solvents.

Predicting Solubility: The Hansen Solubility Parameter Approach

In the absence of extensive empirical solubility data for this compound, the Hansen Solubility Parameter (HSP) model offers a powerful predictive tool. The HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[3][4][5] The central tenet of the HSP model is that substances with similar HSP values are likely to be miscible.

The "distance" (Ra) between the HSP of this compound and a solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher likelihood of good solubility.

Predicted Solubility of this compound in Common Organic Solvents

The following table presents the predicted solubility of this compound in a variety of organic solvents based on the Hansen Solubility Parameter approach. The predictions are categorized as "High," "Moderate," and "Low" solubility, corresponding to a high degree of miscibility, partial miscibility, and poor miscibility, respectively.

| Solvent Classification | Solvent | Predicted Solubility |

| Alcohols | Methanol | Low |

| Ethanol | Moderate | |

| Isopropanol | Moderate to High | |

| Ketones | Acetone | Moderate to High |

| Methyl Ethyl Ketone | High | |

| Esters | Ethyl Acetate | High |

| Butyl Acetate | High | |

| Aromatic Hydrocarbons | Toluene | High |

| Xylene | High | |

| Aliphatic Hydrocarbons | n-Hexane | High |

| Cyclohexane | High | |

| Chlorinated Hydrocarbons | Dichloromethane | High |

| Chloroform | High | |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Low to Moderate |

| N,N-Dimethylformamide (DMF) | Low to Moderate |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise and accurate solubility data, experimental determination is essential. The following protocol is a robust and validated method for quantifying the solubility of an oily substance like this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute in that solution using a suitable analytical technique, such as gas chromatography (GC).

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC or analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (0.45 µm, solvent-compatible)

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Intermolecular forces governing solubility.

-

In nonpolar solvents such as hexane and toluene, the primary interactions are van der Waals forces. The long alkyl chain of this compound interacts favorably with these solvents, leading to high solubility.

-

In polar aprotic solvents like acetone and ethyl acetate, dipole-dipole interactions between the polar ester and epoxide groups of the solute and the carbonyl groups of the solvents contribute to solubility. The nonpolar chain also has some favorable interactions, resulting in good to moderate solubility.

-

In polar protic solvents such as ethanol and methanol, the solvent molecules can engage in hydrogen bonding with each other. While the ester and epoxide oxygens of this compound can act as hydrogen bond acceptors, the overall molecule cannot donate hydrogen bonds. The energetic cost of disrupting the strong hydrogen bonding network of the solvent, coupled with the large nonpolar chain, leads to lower solubility in these solvents.

Conclusion

This in-depth technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in a range of organic solvents. While direct empirical data remains scarce, the application of the Hansen Solubility Parameter model offers a valuable predictive tool for formulators and researchers. The detailed experimental protocol outlined herein provides a robust methodology for obtaining accurate quantitative solubility data, which is crucial for optimizing processes in drug development and other industrial applications. A thorough understanding of the interplay between the molecular structure of this compound and the properties of various organic solvents is key to unlocking its full potential in diverse scientific and technological fields.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

- Abbott, S. (n.d.). Hansen Solubility Parameters in Practice. Steven Abbott TCNF Ltd.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

- ASTM International. (2019).

- OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No.

-

ResearchGate. (n.d.). HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition. Retrieved from [Link]

-

ACS Publications. (2012). Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS–Polymer Interaction Potentials. Macromolecules. Retrieved from [Link]

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

-

PubMed. (1984). Determination of 9,10-epoxystearate ester in intravenous solutions stored in poly(vinyl chloride) bags, using gas chromatography-single-ion monitoring mass spectrometry. Analyst. Retrieved from [Link]

-

CPSC. (2010). Standard Operating Procedure for Determination of Phthalates. Retrieved from [Link]

-

Shimadzu. (n.d.). Analytical Solutions for Analysis of Polymer Additives. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Analysis of Octyl 9,10-epoxystearate

Introduction: Unveiling the Molecular Signature of a Key Industrial Compound

Octyl 9,10-epoxystearate is a versatile organic compound widely utilized as a plasticizer and heat stabilizer, particularly in polyvinyl chloride (PVC) formulations.[1][2] Derived from the epoxidation of octyl oleate, its structure combines a long aliphatic chain with a reactive epoxide ring and an ester functional group.[1][3] This unique combination of features imparts desirable properties such as increased flexibility and durability to polymer matrices.[2] For researchers, quality control scientists, and formulation chemists, a thorough understanding of its molecular structure is paramount. This guide provides an in-depth analysis of this compound using three core spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will explore the principles behind each technique, detail experimental considerations, and interpret the resulting spectra to build a complete and validated molecular profile.

Molecular Structure and Synthesis Context

The IUPAC name for this compound is octyl 8-(3-octyloxiran-2-yl)octanoate, and its molecular formula is C26H50O3, corresponding to a molecular weight of approximately 410.7 g/mol .[3][4]

dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

// Define nodes for atoms C1 [label="CH₃", pos="0,0!"]; C2 [label="CH₂", pos="1,0!"]; C3 [label="CH₂", pos="2,0!"]; C4 [label="CH₂", pos="3,0!"]; C5 [label="CH₂", pos="4,0!"]; C6 [label="CH₂", pos="5,0!"]; C7 [label="CH₂", pos="6,0!"]; C8 [label="CH₂", pos="7,0!"]; C9 [label="CH", pos="8,0.5!"]; C10 [label="CH", pos="9,0.5!"]; O_epoxy [label="O", pos="8.5,1.2!"]; C11 [label="CH₂", pos="10,0!"]; C12 [label="CH₂", pos="11,0!"]; C13 [label="CH₂", pos="12,0!"]; C14 [label="CH₂", pos="13,0!"]; C15 [label="CH₂", pos="14,0!"]; C16 [label="CH₂", pos="15,0!"]; C17 [label="CH₂", pos="16,0!"]; C18 [label="C", pos="17,0!"]; O_carbonyl [label="O", pos="17.5,0.7!"]; O_ester [label="O", pos="17.5,-0.7!"]; C1_octyl [label="CH₂", pos="18.5,-0.7!"]; C2_octyl [label="CH₂", pos="19.5,-0.7!"]; C3_octyl [label="CH₂", pos="20.5,-0.7!"]; C4_octyl [label="CH₂", pos="21.5,-0.7!"]; C5_octyl [label="CH₂", pos="22.5,-0.7!"]; C6_octyl [label="CH₂", pos="23.5,-0.7!"]; C7_octyl [label="CH₂", pos="24.5,-0.7!"]; C8_octyl [label="CH₃", pos="25.5,-0.7!"];

// Define edges for bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C7 -- C8 -- C9; C9 -- C10 [label="Epoxide Ring"]; C10 -- C11 -- C12 -- C13 -- C14 -- C15 -- C16 -- C17 -- C18; C9 -- O_epoxy -- C10; C18 -- O_carbonyl [style=double]; C18 -- O_ester; O_ester -- C1_octyl -- C2_octyl -- C3_octyl -- C4_octyl -- C5_octyl -- C6_octyl -- C7_octyl -- C8_octyl; }

Caption: Chemical structure of this compound.

Its synthesis involves the epoxidation of octyl oleate, where the carbon-carbon double bond at the C9-C10 position is converted into an oxirane (epoxide) ring.[3] This is a critical piece of information for spectroscopic analysis, as incomplete reactions could result in the presence of residual octyl oleate, which has distinct spectral features (e.g., signals for vinylic protons in NMR and C=C stretching in IR).

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol: Sample Preparation

-

Solvent Selection: Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.8 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent choice due to its ability to dissolve nonpolar compounds and its single residual solvent peak at ~7.26 ppm, which typically does not interfere with key signals.

-

Internal Standard: For quantitative analysis (qNMR), a known amount of an internal standard (e.g., tetramethylsilane - TMS, or dimethyl sulfone) can be added. For routine structural confirmation, the residual solvent peak is often sufficient for chemical shift referencing (δ=7.26 ppm for CDCl₃).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a map of all proton environments in the molecule. The key is to correlate signals to specific molecular fragments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~2.90 - 3.15 | Multiplet | 2H | -CH(O)CH- (Epoxide Protons) | Protons on the epoxide ring are deshielded by the electronegative oxygen atom but shielded by ring strain effects, placing them in this characteristic region, distinct from other signals in the molecule.[5] |

| ~4.05 | Triplet | 2H | -C(=O)O-CH₂- (Ester α-CH₂) | These protons are directly attached to the carbon bonded to the ester oxygen, resulting in significant deshielding. The signal appears as a triplet due to coupling with the adjacent CH₂ group. |

| ~2.30 | Triplet | 2H | -CH₂-C(=O)O- (Ester α-CH₂) | Protons on the carbon adjacent to the carbonyl group are deshielded, placing them downfield from the main aliphatic chain. |

| ~1.20 - 1.65 | Broad Multiplet | ~38H | -(CH₂)n- (Aliphatic Chain) | The bulk of the protons in the stearate and octyl chains reside in this upfield region, forming a complex, overlapping multiplet.[5] |

| ~0.88 | Triplet | 6H | -CH₃ (Terminal Methyls) | The two terminal methyl groups of the stearate and octyl chains are the most shielded protons, appearing as a characteristic triplet due to coupling with their adjacent CH₂ groups. |

dot graph G { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Experimental workflow for ¹H NMR analysis.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum complements the ¹H data by showing the chemical environment of each unique carbon atom.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~174 | -C=O (Ester Carbonyl) | The carbonyl carbon is the most deshielded carbon in the molecule due to the double bond to one oxygen and a single bond to another. |

| ~65 | -C(=O)O-CH₂- (Ester α-C) | The carbon attached to the ester oxygen is significantly deshielded. |

| ~55 - 60 | -CH(O)CH- (Epoxide Carbons) | Carbons within the strained epoxide ring appear in this characteristic downfield region, shifted from typical aliphatic carbons.[6] |

| ~22 - 34 | -(CH₂)n- (Aliphatic Chain) | The numerous methylene carbons of the long aliphatic chains appear in this range. |

| ~14 | -CH₃ (Terminal Methyls) | The terminal methyl carbons are the most shielded, appearing furthest upfield. |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a single drop of the liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.

IR Spectral Interpretation

The IR spectrum confirms the presence of the key ester and epoxide groups and, crucially, the absence of the C=C double bond from the starting material.

| Wavenumber (cm⁻¹) | Vibration Type | Assignment | Significance |

| 2925 & 2855 | C-H Stretch | Aliphatic CH₂ & CH₃ | Confirms the presence of the long hydrocarbon chains.[7] |

| ~1740 | C=O Stretch | Ester Carbonyl | A strong, sharp absorption band characteristic of the ester functional group. |

| ~1250, ~820-840 | C-O Stretch | Epoxide Ring Vibrations | These bands are diagnostic for the epoxide ring. The band around 1250 cm⁻¹ is for the asymmetric C-O-C stretch, while the peak in the 820-840 cm⁻¹ range is characteristic of the symmetric ring "breathing" mode.[8][9][10] |

| ~1170 | C-O Stretch | Ester C-O | Corresponds to the stretching of the C-O single bond in the ester group. |

| Absence at ~3010 & ~1650 | C-H (sp²) Stretch & C=C Stretch | Alkene | The absence of these peaks confirms the successful conversion of the double bond in octyl oleate to the epoxide ring. |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern upon ionization.

Experimental Protocol: Ionization and Analysis

-

Sample Introduction: The sample can be introduced via direct infusion or, more commonly, coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for prior separation from any impurities.[11][12]

-

Ionization Method:

-

Electron Ionization (EI): A high-energy method that often leads to extensive fragmentation and a weak or absent molecular ion peak (M⁺). While useful for creating a fragmentation fingerprint, it may not confirm the molecular weight.

-

Chemical Ionization (CI): A softer ionization technique that uses a reagent gas (e.g., methane). It typically produces a strong quasi-molecular ion peak, [M+H]⁺, which is excellent for confirming the molecular weight.[13]

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

MS Spectral Interpretation

The analysis focuses on identifying the molecular ion (or quasi-molecular ion) and rationalizing the major fragment ions.

-

Molecular Ion: Using CI, a prominent peak at m/z 411.4 ([C₂₆H₅₀O₃+H]⁺) is expected, confirming the molecular weight of 410.7 g/mol . Using EI, the molecular ion at m/z 410.4 may be weak or absent.

-

Key Fragmentation Pathways: Epoxides and esters exhibit characteristic fragmentation patterns. Alpha-cleavage (cleavage of the C-C bond adjacent to the epoxide ring) is a primary pathway for epoxides.[14]

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 297 | [C₁₈H₃₃O₃]⁺ | Cleavage of the octyl chain from the ester oxygen. |

| 255 | [C₁₅H₂₇O₃]⁺ | Alpha-cleavage at the C10-C11 bond. |

| 155 | [C₁₀H₁₉O]⁺ | Alpha-cleavage at the C8-C9 bond. |

| 113 | [C₈H₁₇]⁺ | Loss of the octyl radical from the ester. |

dot graph G { rankdir=TB; node [shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [color="#202124"];

}

Caption: Proposed mass spectrometry fragmentation of this compound.

Conclusion: A Validated Spectroscopic Profile

The combination of NMR, IR, and MS provides a comprehensive and self-validating analytical framework for the characterization of this compound. ¹H and ¹³C NMR confirm the precise atomic connectivity and chemical environments, with key signals for the epoxide protons (~2.9-3.15 ppm) and carbons (~55-60 ppm). IR spectroscopy provides rapid confirmation of essential functional groups, notably the ester carbonyl (~1740 cm⁻¹) and the epoxide ring (~1250 and ~830 cm⁻¹), while verifying the absence of the precursor alkene. Finally, mass spectrometry confirms the molecular weight (m/z 411 [M+H]⁺) and provides structural clues through predictable fragmentation patterns. Together, these techniques deliver an unambiguous molecular signature, essential for quality assurance, research, and development in the chemical and materials industries.

References

-

Spectroscopy of Ethers. (2024, March 19). Chemistry LibreTexts. [Link]

-

Spectroscopy of Ethers and Epoxides. (2025, February 3). Chemistry LibreTexts. [Link]

-

Smith, B. C. (2022, March 1). The Infrared Spectra of Polymers V: Epoxies. Spectroscopy Online. [Link]

-

Applications of FTIR on Epoxy Resins - Identification, Monitoring the Curing Process, Phase Separation and Water Uptake. (n.d.). CORE. [Link]

-

Spectroscopy of Ethers and Epoxides. (n.d.). Oregon State University. [Link]

-

Liu, H., & Li, P. (2016, February 12). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. The Marine Lipids Lab. [Link]

-

13 C NMR data (ppm) for synthetic epoxides 1-17. (n.d.). ResearchGate. [Link]

-

1 H NMR and FTIR of the pure epoxidized fatty acid methyl esters, (A) EMO, (B) EMLO and (C) EMLEN. (n.d.). ResearchGate. [Link]

-

FTIR spectra of epoxy and cured epoxy. (n.d.). ResearchGate. [Link]

-

Kljajević, L., et al. (2010, January 19). Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts. National Institutes of Health. [Link]

-

FTIR spectrum of the epoxide. (n.d.). ResearchGate. [Link]

-

Chemical Ionization Mass Spectrometry of Epoxides. (n.d.). ResearchGate. [Link]

-

Medina-Gonzalez, Y., et al. (n.d.). Epoxidation of Fatty Acid Methyl Esters Derived from Algae Biomass to Develop Sustainable Bio-Based Epoxy Resins. MDPI. [Link]

-

The infrared spectra of the reaction mixture during epoxidation for ME.... (n.d.). ResearchGate. [Link]

-

Octyl epoxy stearate. (n.d.). PubChem. [Link]

-

OPTIMIZATION OF THE EPOXIDATION OF METHYL ESTER OF PALM FATTY ACID DISTILLATE. (n.d.). PALMOILIS. [Link]

-

MS Fragmentation. (n.d.). OpenOChem Learn. [Link]

-

Ulsaker, G. A., & Teien, G. (1984, July). Determination of 9,10-epoxystearate ester in intravenous solutions stored in poly(vinyl chloride) bags, using gas chromatography-single-ion monitoring mass spectrometry. Analyst, 109(7), 967-8. [Link]

-

Analysis of Octyl- and Nonylphenol and Their Ethoxylates in Water and Sediments by Liquid Chromatography/Tandem Mass Spectrometry. (2025, August 6). ResearchGate. [Link]

Sources

- 1. Octyl Epoxy Stearate: PVC Stabilizer Functions & Processing Advantages - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 2. Octyl Epoxy Stearate – Reliable U.S. Supplier [allanchem.com]

- 3. This compound (106-84-3) for sale [vulcanchem.com]

- 4. Octyl epoxy stearate | C26H50O3 | CID 129867030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. marinelipids.ca [marinelipids.ca]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Determination of 9,10-epoxystearate ester in intravenous solutions stored in poly(vinyl chloride) bags, using gas chromatography-single-ion monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. MS Fragmentation | OpenOChem Learn [learn.openochem.org]

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Octyl 9,10-epoxystearate

Introduction

Octyl 9,10-epoxystearate (OES) is an organic compound derived from the esterification of oleic acid followed by epoxidation of the double bond.[1] It belongs to the class of epoxidized fatty acid esters, which are gaining prominence in various industrial applications due to their renewable origins and versatile chemical functionalities.[1][2] With a molecular formula of C26H50O3 and a molecular weight of 410.7 g/mol , this liquid compound is characterized by a strategically positioned epoxide ring between the 9th and 10th carbon atoms of the stearic acid backbone and an octyl ester at the carboxylic end.[1][3] This unique structure, particularly the strained three-membered epoxide ring, imparts significant chemical reactivity, making it susceptible to nucleophilic attack and a valuable intermediate in chemical synthesis.[1]

OES is primarily utilized as a plasticizer and stabilizer in polymer formulations, most notably in polyvinyl chloride (PVC).[4][5] Its function is to enhance flexibility, durability, and processability.[5] In PVC, it plays a crucial dual role: acting as a plasticizer to soften the material and as a stabilizer by neutralizing hydrogen chloride (HCl) released during thermal degradation, thereby preventing material breakdown.[5] Beyond plastics, it finds application in coatings, adhesives, and as a softener in textiles and leather.[4] In the cosmetics industry, it serves as an emollient and skin-conditioning agent.[1] Given its widespread use in applications that may involve elevated temperatures during processing or end-use, a thorough understanding of its thermal stability and degradation profile is paramount for formulation scientists and researchers.

This technical guide provides a comprehensive overview of the thermal behavior of this compound. We will delve into the fundamental mechanisms of its thermal degradation, outline robust experimental protocols for its characterization, present key stability data, and discuss the factors that influence its thermal profile. The insights provided herein are grounded in established analytical principles and aim to equip professionals in drug development, materials science, and chemical engineering with the knowledge required to effectively utilize and formulate with this versatile bio-based compound.

Section 1: Fundamentals of Thermal Degradation in Epoxidized Esters

The thermal stability of an organic molecule like this compound is intrinsically linked to the bond dissociation energies of its constituent functional groups. The degradation process is not a simple, single-step event but rather a complex cascade of chemical reactions initiated by thermal energy. For OES, the two primary sites of thermal instability are the ester linkage and the epoxide ring.

The Role of the Epoxide and Ester Moieties